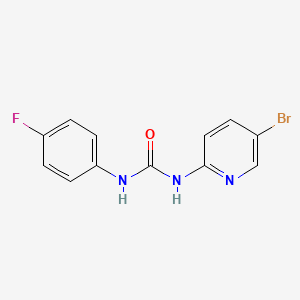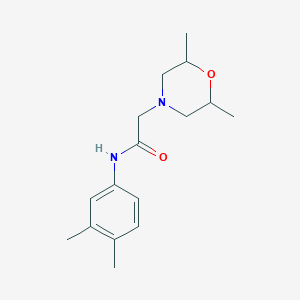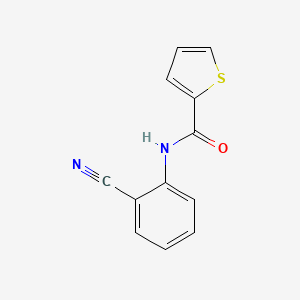
N-(5-bromo-2-pyridinyl)-N'-(4-fluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromo-2-pyridinyl)-N'-(4-fluorophenyl)urea, also known as BPU, is a chemical compound that has been extensively studied in scientific research for its potential use as a therapeutic agent. BPU is a member of the class of urea derivatives and has been found to have promising applications in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of N-(5-bromo-2-pyridinyl)-N'-(4-fluorophenyl)urea involves its ability to disrupt the microtubule network, which is essential for cell division and growth. This compound binds to the colchicine binding site on tubulin, a protein that makes up the microtubules, and prevents the polymerization of tubulin into microtubules. This disruption of the microtubule network leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis, inhibit cell proliferation, and disrupt the microtubule network. In Alzheimer's disease and Parkinson's disease, this compound has been found to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, respectively. This compound has also been found to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-bromo-2-pyridinyl)-N'-(4-fluorophenyl)urea has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has a high binding affinity for tubulin. This compound has also been found to have low toxicity in normal cells. However, this compound has some limitations for lab experiments. It is a highly reactive compound that can undergo chemical transformations, which can lead to the formation of impurities. This compound is also sensitive to light and air, which can affect its stability.
Direcciones Futuras
There are several future directions for the study of N-(5-bromo-2-pyridinyl)-N'-(4-fluorophenyl)urea. One direction is the development of this compound derivatives that have improved pharmacological properties such as increased potency and selectivity. Another direction is the study of the combination of this compound with other chemotherapeutic agents to enhance its efficacy. The use of this compound in combination with other compounds may also reduce the potential for drug resistance. Additionally, the study of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans is needed to determine its safety and efficacy in clinical trials.
Métodos De Síntesis
The synthesis of N-(5-bromo-2-pyridinyl)-N'-(4-fluorophenyl)urea involves the reaction of 2-bromo-5-chloropyridine with 4-fluoroaniline in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with urea to yield the final product, this compound.
Aplicaciones Científicas De Investigación
N-(5-bromo-2-pyridinyl)-N'-(4-fluorophenyl)urea has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been found to inhibit the growth of cancer cells by disrupting the microtubule network and inducing apoptosis. In Alzheimer's disease and Parkinson's disease research, this compound has been found to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, respectively, which are implicated in the pathogenesis of these diseases.
Propiedades
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFN3O/c13-8-1-6-11(15-7-8)17-12(18)16-10-4-2-9(14)3-5-10/h1-7H,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFWAHPSTFSUIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NC=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B5496483.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-ethylisonicotinamide](/img/structure/B5496493.png)
![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B5496496.png)
![2-[(4-ethoxybenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B5496509.png)
![5-[(3-fluorophenoxy)methyl]-N-(3-hydroxypropyl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5496516.png)
![4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B5496520.png)
![6,7-dimethoxy-2-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-methyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5496524.png)

![5-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B5496533.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-2-(2-methylphenyl)acetamide](/img/structure/B5496538.png)
![(3S*,5S*)-1-[3-(1,3-benzodioxol-5-yl)propanoyl]-5-[(cyclopropylamino)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5496541.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-isopropoxyacetamide](/img/structure/B5496545.png)